molecular formula C8H15NO2 B12280450 6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane

6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B12280450
M. Wt: 157.21 g/mol
InChI Key: RJFNHIDLZOEEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane (CAS: 1240526-70-8) is a high-purity chemical building block offered for research and development purposes. This compound features a unique bicyclo[3.1.1]heptane scaffold, a structure of significant interest in modern medicinal chemistry due to its potential to improve the physicochemical properties and metabolic stability of drug candidates . With a molecular formula of C 8 H 15 NO 2 and a molecular weight of 157.21 g/mol, it is characterized by its two methoxy groups at the 6-position, which can serve as versatile handles for further synthetic manipulation . As a specialized intermediate, this compound is valuable for constructing novel molecular architectures. Researchers exploring orexin receptor agonists for neurological disorders may find the 3-azabicyclo[3.1.1]heptane core particularly relevant, as related structures have been investigated for this purpose . The compound's structure, with two stereocenters, also makes it a candidate for developing stereochemically defined molecules . Handling and Safety: This product is classified with the signal word "Warning" under GHS guidelines. Potential hazards include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. Disclaimer: This product is sold for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

6,6-dimethoxy-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C8H15NO2/c1-10-8(11-2)6-3-7(8)5-9-4-6/h6-7,9H,3-5H2,1-2H3

InChI Key

RJFNHIDLZOEEQT-UHFFFAOYSA-N

Canonical SMILES

COC1(C2CC1CNC2)OC

Origin of Product

United States

Synthetic Methodologies for 6,6 Dimethoxy 3 Azabicyclo 3.1.1 Heptane and Its Structural Analogues

Retrosynthetic Analysis of the 6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane Skeleton

A logical retrosynthetic analysis of the this compound skeleton suggests that the molecule can be disconnected to reveal simpler, more readily available precursors. The primary disconnection would involve the formation of the bicyclic system from a monocyclic precursor, typically a substituted cyclobutane (B1203170).

The gem-dimethoxy group is recognized as a protected ketone (a ketal). Therefore, a primary retrosynthetic step is the conversion of the 6,6-dimethoxy group to a carbonyl functionality, leading to the precursor 3-azabicyclo[3.1.1]heptan-6-one . This ketone is a pivotal intermediate in the synthesis of the target molecule.

Further disconnection of the 3-azabicyclo[3.1.1]heptane ring can be envisioned through two main bond-cleavage strategies: breaking the C1-C7 and C5-C6 bonds, or the C2-C3 and C4-C3 bonds. The more common and strategically sound approach involves the cleavage of the bonds formed during the cyclization step, which typically involves the formation of the azacycle onto a pre-existing cyclobutane ring. This leads back to a 1,3-disubstituted cyclobutane derivative. For instance, an intramolecular imide formation from a properly functionalized cyclobutane dicarboxylic acid derivative is a viable strategy. chemrxiv.orgchemrxiv.orgresearchgate.net This retrosynthetic pathway highlights the importance of substituted cyclobutanes as key building blocks.

Total Synthesis Approaches to the 3-Azabicyclo[3.1.1]heptane Core

The construction of the 3-azabicyclo[3.1.1]heptane core has been achieved through several innovative synthetic strategies, which can be broadly categorized by their method of ring formation.

The formation of the strained bicyclo[3.1.1]heptane system is the cornerstone of the synthesis. Several methodologies have been developed to achieve this:

Intramolecular Cyclization: A classical approach involves the intramolecular cyclization of 1,3-functionalized cyclobutane precursors. One efficient method relies on the intramolecular formation of an imide from a cyclobutane-1,3-dicarboxylic acid derivative. chemrxiv.orgchemrxiv.orgresearchgate.net Another strategy utilizes the cyclization of 1,3-substituted cyclobutane-derived amino esters. researchgate.net These methods benefit from the availability of substituted cyclobutane starting materials.

Cycloaddition Reactions: Various cycloaddition strategies have been employed to construct the bicyclic core with high atom economy. These include:

[3+3] Cycloadditions: The reaction of bicyclo[1.1.0]butanes (BCBs) with suitable three-atom components represents an attractive route to bicyclo[3.1.1]heptane derivatives. thieme-connect.com

[4π+2σ] Cycloadditions: Lewis acid-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones has been used to synthesize polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net Similarly, dearomative [4π+2σ] cycloaddition of BCBs with isoquinolinium methylides, catalyzed by Sc(OTf)₃, provides access to ring-fused 3-azabicyclo[3.1.1]heptanes. acs.org

[2σ+2σ] Radical Cycloadditions: A novel approach involves the radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, offering a modular route to highly substituted bicyclo[3.1.1]heptanes. bohrium.comnih.gov

Photochemical [3σ+2σ] Cycloaddition: The photoinduced reaction between bicyclo[1.1.0]butanes and cyclopropylamines has been developed for the synthesis of trisubstituted aminobicyclo[3.1.1]heptanes. nih.gov

Intramolecular [2+2] Cycloaddition: Both thermal and photochemical intramolecular [2+2] cycloadditions of appropriately substituted dienes have been utilized to form the bicyclo[3.1.1]heptane skeleton. researchgate.net

The following table summarizes selected ring-closure strategies.

StrategyReactantsCatalyst/ConditionsProduct TypeReference
Intramolecular Imide Formation1,3-Functionalized cyclobutane derivativeBase (e.g., t-BuOK)3-Azabicyclo[3.1.1]heptane-2,4-dione chemrxiv.org
[4π+2σ] CycloadditionBicyclo[1.1.0]butane and NitroneEu(OTf)₃2-Oxa-3-azabicyclo[3.1.1]heptane researchgate.net
[2σ+2σ] Radical CycloadditionBicyclo[1.1.0]butane and Cyclopropyl ketoneB₂pin₂ / 3-pentyl isonicotinateSubstituted Bicyclo[3.1.1]heptane nih.gov
Photochemical [3σ+2σ] CycloadditionBicyclo[1.1.0]butane and CyclopropylaminePhotocatalyst (e.g., Iridium complex) / Blue lightAminobicyclo[3.1.1]heptane nih.gov

The nitrogen atom at the 3-position can be incorporated either from the start of the synthetic sequence or introduced at a later stage.

Starting from Nitrogen-Containing Precursors: Many synthetic routes commence with nitrogen already present in the starting material. For example, the intramolecular cyclization of amino-functionalized cyclobutanes directly yields the 3-azabicyclo[3.1.1]heptane core. chemrxiv.org Similarly, cycloaddition reactions involving nitrogen-containing components like nitrones or vinyl azides build the azabicyclic framework in a single step. researchgate.netacs.org

Post-Cyclization Introduction: While less common for the 3-azabicyclo[3.1.1]heptane system, in principle, the nitrogen could be introduced into a pre-formed bicyclo[3.1.1]heptane skeleton through amination reactions, though this would likely require harsh conditions due to the sterically hindered nature of the ring system. A more general approach in bicyclic systems is the use of a borrowing hydrogen strategy, where alcohols are converted to amines using a catalyst, or through reductive amination of a ketone. organic-chemistry.orgyoutube.com

The 6,6-dimethoxy group is a ketal, which serves as a protecting group for a ketone at the C6 position.

Installation via Ketalization: The most direct method for installing the 6,6-dimethoxy functionality is through the ketalization of the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one . This reaction is typically carried out by treating the ketone with methanol (B129727) in the presence of an acid catalyst. acs.org The choice of acid is crucial to avoid side reactions, and mild conditions are generally preferred. The nitrogen atom in the ring is usually protected (e.g., as a benzyl (B1604629) or Boc derivative) before this step to prevent unwanted reactions.

Protection Strategies: The amine functionality within the 3-azabicyclo[3.1.1]heptane core is often protected during the synthesis to prevent it from interfering with other reactions. Common protecting groups for the nitrogen atom include the benzyl (Bn) group, which can be introduced via benzylation and removed by hydrogenolysis, and the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions and can be removed with acid. chemrxiv.org

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods to access enantiopure 3-azabicyclo[3.1.1]heptane derivatives is of significant interest for applications in medicinal chemistry.

Chiral auxiliaries are powerful tools for controlling stereochemistry during a synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

While a specific chiral auxiliary-based synthesis for this compound is not extensively documented in the reviewed literature, the principles can be applied to its synthesis. A plausible approach would involve the use of a chiral auxiliary to control the stereochemistry of a key intermediate, such as a substituted cyclobutane.

For example, a chiral auxiliary, such as one derived from (R)- or (S)-phenylglycinol, could be used in a Strecker reaction with a 3-oxocyclobutanecarboxylate to diastereoselectively introduce an amino and a nitrile group. chemrxiv.orgnih.gov This diastereomerically enriched intermediate could then be carried forward through cyclization to form the chiral 3-azabicyclo[3.1.1]heptane core. Subsequent functional group manipulations, including the introduction of the 6,6-dimethoxy group, would yield the enantiopure target compound.

Another strategy could involve the use of Evans' oxazolidinone auxiliaries or Ellman's tert-butanesulfinamide for the asymmetric alkylation of a cyclobutane precursor, thereby setting a key stereocenter that would control the facial selectivity of subsequent transformations. nih.govyale.edu

The following table outlines some common chiral auxiliaries and their potential applications.

Chiral AuxiliaryTypical ApplicationPotential Use in Target SynthesisReference
Evans' OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsDiastereoselective alkylation of a cyclobutane precursor. wikipedia.org
(R)-2-PhenylglycinolAsymmetric Strecker reactionsDiastereoselective synthesis of an amino-nitrile cyclobutane intermediate. nih.gov
tert-ButanesulfinamideAsymmetric synthesis of chiral aminesAsymmetric synthesis of a chiral amine on the cyclobutane ring. yale.edu
SAMP/RAMPAsymmetric alkylation of ketones and aldehydesAsymmetric functionalization of a cyclobutanone (B123998) precursor. wikipedia.org

Asymmetric Catalysis in Bicyclo[3.1.1]heptane Construction

The enantioselective synthesis of chiral 3-azabicyclo[3.1.1]heptanes (aza-BCHeps) has recently seen significant advancements, primarily through the use of asymmetric catalysis. nih.gov These methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

One prominent strategy involves the copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with azomethine ylides. nih.govrasayanjournal.co.in This approach has been shown to produce a wide range of enantioenriched 3-aza-BCHeps with excellent diastereoselectivity and enantioselectivity. nih.gov For instance, the reaction between various mono- and disubstituted BCBs and azomethine ylides, catalyzed by a copper complex with a chiral ligand, has yielded polysubstituted 3-azabicyclo[3.1.1]heptanes in high yields and with enantiomeric excesses (ee) often exceeding 97%. nih.govnih.gov This methodology provides a powerful tool for creating complex bicyclic products that contain challenging tetrasubstituted carbon centers. nih.govrasayanjournal.co.in While not yet explicitly reported for the synthesis of this compound, this catalytic system holds significant potential for the asymmetric construction of its core structure.

Another emerging area is the use of Lewis acid catalysis. Chiral Lewis acid catalysts have been employed in the enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones to produce hetero-bicyclo[3.1.1]heptane derivatives. researchgate.net These reactions can assemble congested quaternary carbon centers with high enantiocontrol. researchgate.net Scandium(III) triflate has also been noted as a catalyst in the [4π + 2σ] dearomative cycloaddition of isoquinolinium methylides with BCBs, leading to ring-fused 3-aza-BCHeps. acs.org The development of chiral versions of these Lewis acid-catalyzed systems is a promising avenue for the asymmetric synthesis of the 3-azabicyclo[3.1.1]heptane scaffold.

Table 1: Examples of Asymmetric Catalysis for the Synthesis of 3-Azabicyclo[3.1.1]heptane Analogues

Reactant 1 (BCB)Reactant 2 (Dipole)Catalyst SystemProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Monosubstituted Bicyclo[1.1.0]butaneAzomethine YlideCu(I)/Chiral LigandPolysubstituted 3-Azabicyclo[3.1.1]heptane>20:197-99% nih.govrasayanjournal.co.in
Disubstituted Bicyclo[1.1.0]butaneAzomethine YlideCu(I)/Chiral LigandTetrasubstituted 3-Azabicyclo[3.1.1]heptane>20:1up to 99% nih.govrasayanjournal.co.in
Bicyclo[1.1.0]butaneNitroneChiral Co(II)/PyIPIHetero-bicyclo[3.1.1]heptaneNot Reportedup to >99% researchgate.net
Bicyclo[1.1.0]butaneIsoquinolinium MethylideSc(OTf)3Ring-fused 3-Azabicyclo[3.1.1]heptaneNot ApplicableRacemic acs.org

Diastereoselective and Enantioselective Routes to Substituted Analogues

The synthesis of substituted analogues of this compound with specific stereochemistry is of high interest. Diastereoselective and enantioselective strategies are key to achieving this.

A notable diastereoselective method for producing 3-azabicyclo[3.1.1]heptane derivatives is the Strecker reaction of 3-oxocyclobutanecarboxylate. chemrxiv.org This reaction allows for the installation of functional groups onto the cyclobutane ring with defined stereochemistry, which then serves as a precursor for intramolecular cyclization to form the bicyclic imide. chemrxiv.org This approach has been successfully applied to the multigram synthesis of various 3-azabicyclo[3.1.1]heptane derivatives. chemrxiv.org

Furthermore, dearomative cycloadditions of bicyclobutanes with pyridinium (B92312) ylides have been shown to be a modular and diastereoselective approach to multisubstituted azabicyclo[3.1.1]heptanes. researchgate.net These reactions proceed under mild, ambient conditions without the need for a catalyst. researchgate.net

For enantioselective routes, in addition to the catalytic methods mentioned above, strategies involving chiral auxiliaries or resolutions can be employed. While specific examples for this compound are not detailed in the literature, the principles of these established routes for analogues are directly applicable.

Modern and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a major focus in modern organic chemistry. These principles are being applied to the synthesis of complex molecules like this compound and its analogues.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.comnih.gov For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

The use of greener solvents, such as water or bio-based solvents, is a key aspect. bohrium.com While many organic reactions require non-aqueous conditions, the development of water-tolerant catalytic systems is an active area of research. bohrium.com Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. nih.gov Catalytic reactions, particularly those that are highly selective, are inherently more atom-economical than stoichiometric reactions. researchgate.net The use of solvent-free reaction conditions, where applicable, can also significantly reduce waste. researchgate.net For instance, the synthesis of acetals and ketals has been reported under solvent-free conditions using heterogeneous catalysts. researchgate.net

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. google.commdpi-res.com This technology is particularly well-suited for the production of heterocyclic compounds. nih.govgoogle.com The synthesis of isocyanates, which can be precursors or reagents in the synthesis of nitrogen-containing heterocycles, has been demonstrated in a continuous flow process. uniovi.es

While a specific flow synthesis for this compound has not been published, the general methodologies for constructing bicyclic systems can be adapted to flow reactors. uniovi.es This would allow for a safer and more efficient large-scale production, which is crucial for the industrial application of this compound and its derivatives. mdpi-res.com

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a powerful tool in sustainable synthesis due to its high selectivity and mild reaction conditions. mdpi.com Enzymes such as lipases, esterases, and transaminases are increasingly used in the synthesis of chiral amines and other key pharmaceutical intermediates.

The application of biocatalysis to the synthesis of azabicyclo[3.1.1]heptane derivatives is still an emerging field. However, the potential is significant. For instance, enzymes could be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. Furthermore, the development of engineered enzymes could enable novel cyclization reactions to form the bicyclic core under environmentally friendly aqueous conditions. The use of biocatalysis in the synthesis of heterocyclic compounds is a growing area that promises more sustainable routes to complex molecules in the future.

Chemical Reactivity and Derivatization Strategies for 6,6 Dimethoxy 3 Azabicyclo 3.1.1 Heptane

Transformations at the 3-Aza Nitrogen Center

The secondary amine in the 3-azabicyclo[3.1.1]heptane core is a nucleophilic center that readily participates in several fundamental organic reactions. These transformations are pivotal for modifying the compound's physicochemical properties and for its incorporation into larger, more complex molecules.

The nitrogen atom of 6,6-dimethoxy-3-azabicyclo[3.1.1]heptane can be readily functionalized through alkylation, acylation, and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as lipophilicity, basicity, and biological target engagement.

N-Alkylation can be achieved under standard conditions, typically involving the reaction of the parent amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, another powerful method, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. acs.org

N-Acylation is a common transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide linkage. This is typically accomplished by reacting the amine with an acyl chloride or a carboxylic anhydride. acs.org The reaction is often carried out in an inert solvent, frequently with the addition of a tertiary amine base to scavenge the acidic byproduct. acs.org Alternatively, direct coupling of the amine with a carboxylic acid can be facilitated by various coupling agents. nih.gov

N-Sulfonylation results in the formation of a sulfonamide, a functional group prevalent in many therapeutic agents. This reaction is generally carried out by treating the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. libretexts.org

The following table summarizes typical reagents and conditions for these transformations, based on general procedures for secondary amines and related bicyclic systems.

Reaction TypeReagentTypical ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., Benzyl (B1604629) bromide)Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), HeatTertiary Amine
N-Alkylation (Reductive Amination)Aldehyde or KetoneReducing agent (e.g., NaBH3CN), Solvent (e.g., Methanol)Tertiary Amine
N-AcylationAcyl chloride or AnhydrideBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)Amide
N-SulfonylationSulfonyl chloride (e.g., Tosyl chloride)Base (e.g., Pyridine), Solvent (e.g., Dichloromethane)Sulfonamide

Following N-alkylation to form a tertiary amine, the nitrogen center of the resulting N-alkyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane can undergo a further reaction with an alkylating agent to form a quaternary ammonium (B1175870) salt. These salts are characterized by a permanently positively charged nitrogen atom bonded to four carbon substituents.

The formation of quaternary ammonium salts is typically achieved by treating the tertiary amine with an excess of an alkyl halide, such as methyl iodide. The reaction is generally conducted in a polar solvent. The resulting quaternary ammonium salts often precipitate from the reaction mixture and can be isolated by filtration.

The nucleophilic nature of the secondary amine in this compound allows it to act as a building block in the formation of larger structures, including the creation of new heterocyclic rings.

Amidation reactions, where the amine forms an amide bond with a carboxylic acid, are a cornerstone of peptide synthesis and medicinal chemistry. youtube.com Beyond the use of acyl chlorides, direct coupling with carboxylic acids can be achieved using a variety of modern coupling reagents. Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. nih.govorgsyn.org

The amine functionality can also serve as a key nucleophile in the construction of new heterocyclic rings . For instance, reaction with bifunctional electrophiles can lead to the formation of fused or spirocyclic heterocyclic systems. The specific outcome of such reactions depends on the nature of the electrophile and the reaction conditions employed. While specific examples starting from this compound are not extensively documented in the literature, the general reactivity of secondary amines suggests a wide range of possibilities for synthesizing novel, complex heterocyclic structures. For example, secondary amines can react with appropriately substituted precursors to form various nitrogen-containing heterocycles. organic-chemistry.org

The following table outlines representative examples of reagents that can be used for amidation and to potentially form new heterocyclic rings with the 3-azabicyclo[3.1.1]heptane core.

Reaction TypeReagent/PartnerPotential Product
AmidationCarboxylic Acid + Coupling Agent (e.g., HATU, EDC)N-Acyl-3-azabicyclo[3.1.1]heptane derivative
AmidationCarboxylic Acid + Boric Acid CatalystN-Acyl-3-azabicyclo[3.1.1]heptane derivative
Heterocycle Formationα,β-Unsaturated EsterFused or spirocyclic piperidinone derivative
Heterocycle FormationDihalide (e.g., 1,2-dibromoethane)Fused bicyclic diamine derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.